molecular formula C11H9Cl2N5O B12045489 2,6-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone CAS No. 6048-66-4

2,6-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No.: B12045489
CAS No.: 6048-66-4
M. Wt: 298.13 g/mol
InChI Key: SMNMQRCTJMCFDX-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound with the molecular formula C11H9Cl2N5O It is known for its unique structure, which combines a dichlorobenzaldehyde moiety with a triazinyl hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the reaction of 2,6-dichlorobenzaldehyde with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The dichlorobenzaldehyde moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2,6-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6048-66-4

Molecular Formula

C11H9Cl2N5O

Molecular Weight

298.13 g/mol

IUPAC Name

3-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H9Cl2N5O/c1-6-10(19)15-11(18-16-6)17-14-5-7-8(12)3-2-4-9(7)13/h2-5H,1H3,(H2,15,17,18,19)/b14-5+

InChI Key

SMNMQRCTJMCFDX-LHHJGKSTSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.